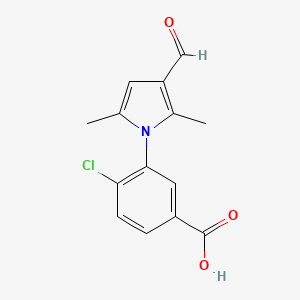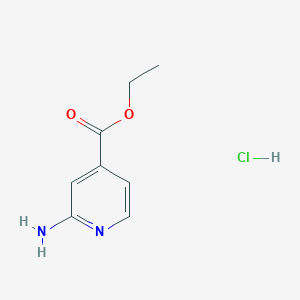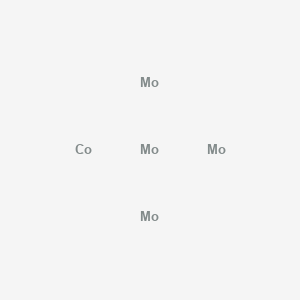
Cobalt--molybdenum (1/4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt–molybdenum (1/4) is a compound that combines cobalt and molybdenum in a specific ratio. This compound is known for its unique properties and applications in various fields, including catalysis, energy storage, and materials science. The combination of cobalt and molybdenum results in a material that exhibits enhanced catalytic activity, stability, and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions: Cobalt–molybdenum (1/4) can be synthesized through various methods. One common approach involves the use of cobalt and molybdenum salts in a hydrothermal reaction. For example, cobalt nitrate and ammonium molybdate can be mixed in a specific ratio and subjected to hydrothermal conditions to form the desired compound . Another method involves the use of a solid-state reaction, where cobalt oxide and molybdenum oxide are mixed and heated at high temperatures to form the compound .
Industrial Production Methods: In industrial settings, cobalt–molybdenum (1/4) is often produced using large-scale hydrothermal or solid-state reactions. These methods are optimized for high yield and purity. The hydrothermal method involves the use of autoclaves to maintain high pressure and temperature, while the solid-state method requires precise control of temperature and reaction time to ensure the formation of the desired compound .
化学反応の分析
Types of Reactions: Cobalt–molybdenum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of cobalt and molybdenum, which can act as catalysts or reactants in different chemical processes.
Common Reagents and Conditions: Common reagents used in reactions involving cobalt–molybdenum (1/4) include hydrogen, oxygen, and various organic compounds. For example, in oxidation reactions, oxygen or air can be used as the oxidizing agent, while in reduction reactions, hydrogen or other reducing agents are employed .
Major Products Formed: The major products formed from reactions involving cobalt–molybdenum (1/4) depend on the specific reaction conditions and reagents used. For instance, in oxidation reactions, the compound can form oxides of cobalt and molybdenum, while in reduction reactions, it can produce metallic cobalt and molybdenum .
科学的研究の応用
Cobalt–molybdenum (1/4) has a wide range of applications in scientific research. In chemistry, it is used as a catalyst for various reactions, including hydrogenation, oxidation, and hydrodesulfurization . In medicine, cobalt–molybdenum (1/4) is being explored for its potential use in drug delivery systems and as an antimicrobial agent . In industry, it is used in the production of advanced materials, such as high-performance alloys and coatings .
作用機序
The mechanism of action of cobalt–molybdenum (1/4) involves its ability to facilitate electron transfer and catalyze chemical reactions. The compound’s catalytic activity is attributed to the presence of both cobalt and molybdenum, which can interact with reactants and lower the activation energy of various chemical processes . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
類似化合物との比較
Cobalt–molybdenum (1/4) can be compared with other similar compounds, such as cobalt–molybdenum (1/2) and cobalt–molybdenum (1/3). These compounds share similar properties but differ in their cobalt-to-molybdenum ratios, which can affect their catalytic activity and stability . For example, cobalt–molybdenum (1/2) may exhibit higher catalytic activity in certain reactions due to the higher cobalt content, while cobalt–molybdenum (1/3) may offer better stability under specific conditions .
特性
CAS番号 |
922735-42-0 |
|---|---|
分子式 |
CoMo4 |
分子量 |
442.7 g/mol |
IUPAC名 |
cobalt;molybdenum |
InChI |
InChI=1S/Co.4Mo |
InChIキー |
PLWXAPPDZMKLJS-UHFFFAOYSA-N |
正規SMILES |
[Co].[Mo].[Mo].[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



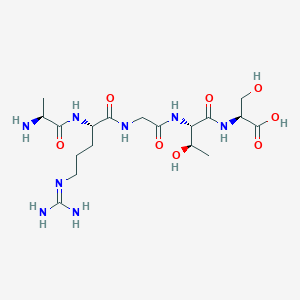
![N'-(7,7-dimethyl-2-phenyl-5,8-dihydropyrano[4,3-d]pyrimidin-4-yl)furan-2-carbohydrazide](/img/structure/B14170407.png)
![5-((3'-(6-Fluoroindolin-1-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide](/img/structure/B14170421.png)
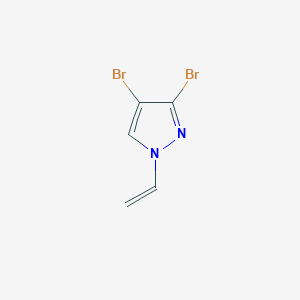
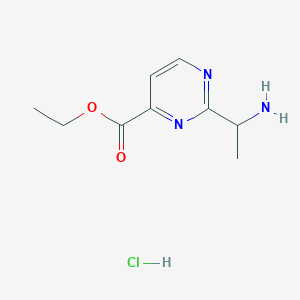
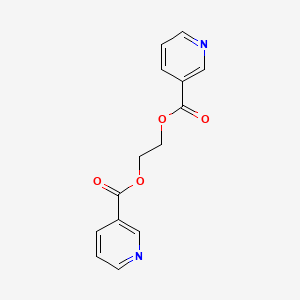
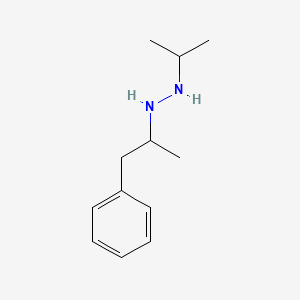
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170457.png)
![(3E)-3-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-1H-indol-2-one](/img/structure/B14170458.png)
![2-Aminoacetic acid;2-[bis(2-hydroxyethyl)amino]ethanol](/img/structure/B14170466.png)
